![molecular formula C24H26N4O2 B7685762 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)

N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

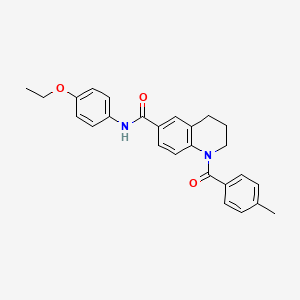

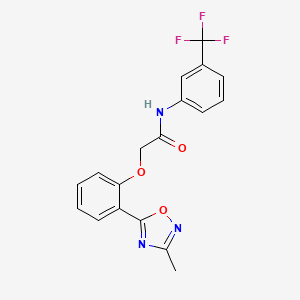

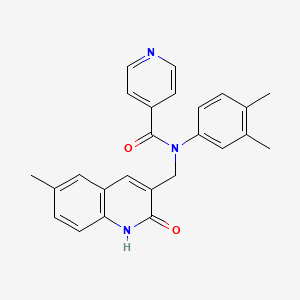

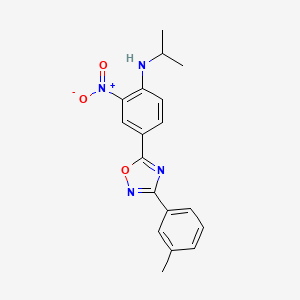

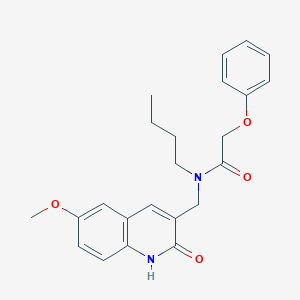

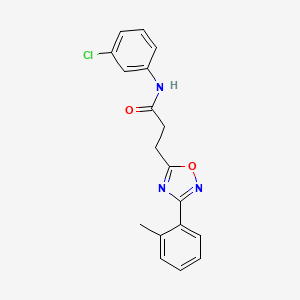

“N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a type of polycyclic aromatic compound with nitrogen atoms. This core is substituted with an isobutyl and a methyl group at the 1 and 8 positions, respectively. The 3-position of the core is linked to a 4-methoxyphenyl group through an acetamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]quinoline core, which is a bicyclic structure containing two nitrogen atoms. The presence of various substituents like isobutyl, methyl, and 4-methoxyphenyl groups would further influence its chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the acetamide linkage might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the nature and arrangement of its functional groups .Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are electroluminescent devices . These devices utilize the compound as a dopant , which plays a crucial role in enhancing their performance .

Mode of Action

The compound interacts with its targets by donating electrons . This electron-donating property is attributed to the presence of N,N-dialkylamino groups in the compound . The interaction results in the emission of light at about 520–540 nm , indicating the compound’s role in the electroluminescence of the devices .

Biochemical Pathways

The compound affects the photoluminescence and electroluminescence pathways in the devices . The downstream effects include the emission of sharp green light with efficiencies of 7.5–9.7 cd A −1 and a narrow bandwidth of 65–70 nm peaking at 530–545 nm .

Pharmacokinetics

The compound’s electron-donating property enhances the device’s performance, suggesting a high degree of bioavailability within the device environment .

Result of Action

The molecular and cellular effects of the compound’s action are manifested as enhanced performance of the electroluminescent devices . Specifically, devices doped with the compound show bright green emission with high efficiency .

Action Environment

Environmental factors such as solvent polarity influence the compound’s action, efficacy, and stability . The compound’s fluorescence quantum yield increases with increasing solvent polarity from non-polar to moderately polar solvents, then decreases slightly with further increase of solvent polarity . This indicates that both “positive” and “negative” solvatokinetic effects co-exist .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-15(2)14-28-24-20(13-18-7-5-6-16(3)22(18)26-24)23(27-28)25-21(29)12-17-8-10-19(30-4)11-9-17/h5-11,13,15H,12,14H2,1-4H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSDOVUFAWHQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)CC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7685726.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7685752.png)

![N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7685770.png)